molecular formula C18H20ClNO2S B15234508 N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide

N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide

Cat. No.: B15234508
M. Wt: 349.9 g/mol
InChI Key: XTMNMRWCUHLNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide typically involves multiple steps:

    Formation of the Phenyl Ring: The phenyl ring with the chloro and alkoxy substituents can be synthesized through electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The phenyl and thiophene rings are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-3-((3-methylbut-2-EN-1-YL)oxy)phenyl)-2-(2-methylthiophen-3-YL)acetamide: can be compared with other acetamide derivatives, thiophene-containing compounds, and chloro-substituted phenyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-(2-methylthiophen-3-yl)acetamide

InChI

InChI=1S/C18H20ClNO2S/c1-12(2)6-8-22-17-11-15(4-5-16(17)19)20-18(21)10-14-7-9-23-13(14)3/h4-7,9,11H,8,10H2,1-3H3,(H,20,21)

InChI Key

XTMNMRWCUHLNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)OCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.